1-(Benzyloxy)-2-(3-methoxystyryl)benzene

Catalog No.
S682114
CAS No.
1072930-86-9
M.F
C22H20O2
M. Wt
316.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Benzyloxy)-2-(3-methoxystyryl)benzene

CAS Number

1072930-86-9

Product Name

1-(Benzyloxy)-2-(3-methoxystyryl)benzene

IUPAC Name

1-methoxy-3-[2-(2-phenylmethoxyphenyl)ethenyl]benzene

Molecular Formula

C22H20O2

Molecular Weight

316.4 g/mol

InChI

InChI=1S/C22H20O2/c1-23-21-12-7-10-18(16-21)14-15-20-11-5-6-13-22(20)24-17-19-8-3-2-4-9-19/h2-16H,17H2,1H3

InChI Key

YMHAQZODPXEMNF-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C=CC2=CC=CC=C2OCC3=CC=CC=C3

Canonical SMILES

COC1=CC=CC(=C1)C=CC2=CC=CC=C2OCC3=CC=CC=C3

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C2=CC=CC=C2OCC3=CC=CC=C3

1-(Benzyloxy)-2-(3-methoxystyryl)benzene is an organic compound characterized by its unique structure, which includes a benzyloxy group and a methoxystyryl moiety. Its molecular formula is C22H20O2, and it has a molar mass of 316.39 g/mol. The compound is notable for its potential applications in medicinal chemistry due to its structural features, which may influence its biological activity and interaction with various biological targets. The compound is represented by the following InChI string: InChI=1S/C22H20O2/c1-23-21-12-7-10-18(16-21)14-15-20-11-5-6-13-22(20)24-17-19-8-3-2-4-9-19/h2-16H,17H2,1H3/b15-14+ .

There is no current information available regarding the mechanism of action of 1-(Benzyloxy)-2-(3-methoxystyryl)benzene. Without knowledge of its biological activity or function, a mechanism of action cannot be described.

  • Low to moderate flammability.
  • Insolubility in water.
  • Potential for skin irritation due to the aromatic character.
Involving 1-(Benzyloxy)-2-(3-methoxystyryl)benzene typically include electrophilic aromatic substitutions and coupling reactions. The presence of the benzyloxy and methoxy groups can enhance the reactivity of the benzene rings, allowing for further functionalization. For example, the synthesis often starts from styrene, where the benzyloxy and methoxy groups are introduced through multi-step reactions involving various reagents such as palladium catalysts for cross-coupling .

The synthesis of 1-(Benzyloxy)-2-(3-methoxystyryl)benzene typically involves several steps:

  • Starting Material: Styrene derivatives are used as the base material.
  • Functionalization: The introduction of the benzyloxy group is performed through reactions such as etherification.
  • Methoxy Group Addition: The methoxy group is introduced via methylation reactions.
  • Purification: The final product is purified using techniques like flash chromatography or recrystallization from suitable solvents .

This compound has potential applications in various fields:

  • Medicinal Chemistry: Due to its structural features, it may serve as a lead compound for developing new anti-cancer agents.
  • Organic Synthesis: It can be used as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Its unique properties may allow for applications in creating novel materials or polymers .

Interaction studies involving 1-(Benzyloxy)-2-(3-methoxystyryl)benzene focus on its ability to engage with biological targets such as proteins involved in cancer pathways. Preliminary studies suggest that compounds with similar structures can inhibit key interactions that facilitate tumor growth and immune evasion . Further research is required to elucidate the specific interactions of this compound.

Several compounds share structural similarities with 1-(Benzyloxy)-2-(3-methoxystyryl)benzene, including:

Compound NameStructural FeaturesNotable Activities
1-(4-Benzyloxy)-2-methoxybenzeneBenzyloxy and methoxy groupsPotential anti-cancer properties
4-Methoxyphenyl 2-benzylphenyl etherMethoxy group with benzyl substitutionAntioxidant activity
4-Benzyloxyphenyl 3-methoxyphenyl etherSimilar ether structureAntimicrobial properties

These compounds exhibit varying degrees of biological activity and chemical reactivity, highlighting the unique characteristics of 1-(Benzyloxy)-2-(3-methoxystyryl)benzene within this class .

XLogP3

5.6

Hydrogen Bond Acceptor Count

2

Exact Mass

316.146329876 g/mol

Monoisotopic Mass

316.146329876 g/mol

Heavy Atom Count

24

Dates

Modify: 2023-08-15

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